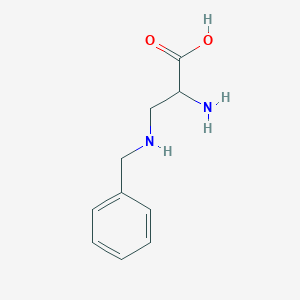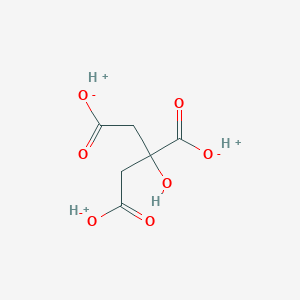
Chlorure de 2,3-dihydro-1-benzofuran-7-carbonyle
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.6 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities . This compound is primarily used in research and development settings, particularly in the synthesis of various organic molecules .
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1-benzofuran-7-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
2,3-Dihydro-1-benzofuran-7-carboxylic acid+SOCl2→2,3-Dihydro-1-benzofuran-7-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride may involve more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl)2 as the chlorinating agent, which can offer higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dihydro-1-benzofuran-7-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1-benzofuran-7-carboxylic acid: The precursor in the synthesis of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride.
2-Methyl-2,3-dihydro-1-benzofuran: A similar compound with a methyl group at the 2-position.
Benzofuran derivatives: Compounds with similar benzofuran core structures but different substituents.
Uniqueness
2,3-Dihydro-1-benzofuran-7-carbonyl chloride is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form amides and esters through substitution reactions distinguishes it from other benzofuran derivatives .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGUBMIJPZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383519 | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123266-63-7 | |
| Record name | 2,3-Dihydro-7-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123266-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
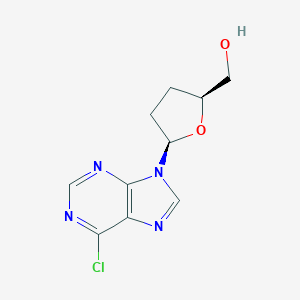
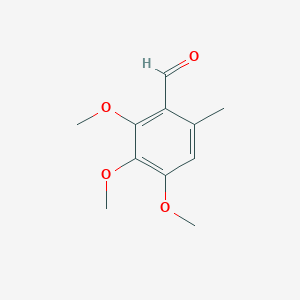
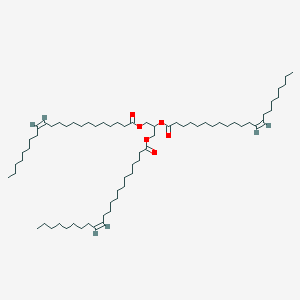

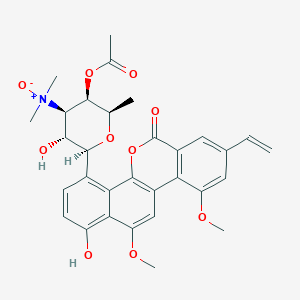
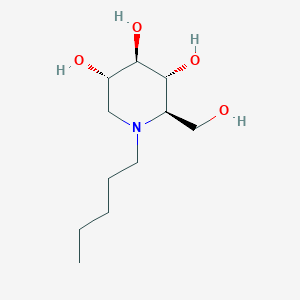

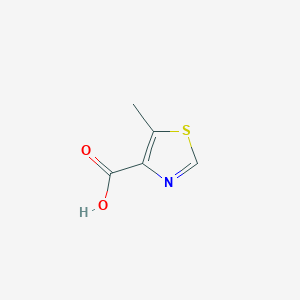
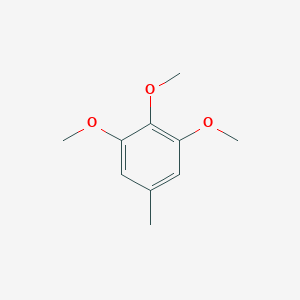

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
